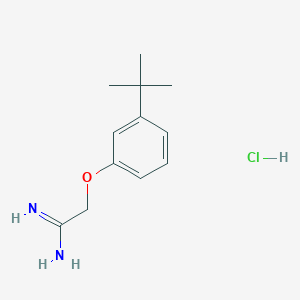

MFCD31714210

Description

MFCD31714210 is a chemical compound identified by its MDL number, which typically corresponds to a unique entry in chemical databases for cataloging and procurement. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and material sciences due to their reactivity and functional versatility . For instance, halogenated benzaldehydes (e.g., 3-Chlorobenzaldehyde, CAS 587-04-2) and brominated/trifluoromethyl derivatives (e.g., CAS 1761-61-1 and 1533-03-5) are structurally analogous and share applications in synthesis and material modification .

Properties

IUPAC Name |

2-(3-tert-butylphenoxy)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-12(2,3)9-5-4-6-10(7-9)15-8-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOXOWRSMPMOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OCC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride involves the reaction of 3-tert-Butylphenol with chloroacetonitrile to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like or .

Reduction: Reduction reactions can be carried out using or .

Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding .

Reduction: Formation of .

Substitution: Formation of ethers and alcohols .

Scientific Research Applications

2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride: is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors . It acts by inhibiting enzyme activity or modulating receptor function, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular and Physicochemical Properties

Table 1: Key Properties of MFCD31714210 and Analogous Compounds

*X = Halogen (Cl, Br, F).

Key Observations :

- Molecular Weight : Heavier halogens (e.g., Br in CAS 1761-61-1) increase molecular weight, reducing solubility compared to lighter analogs (e.g., Cl in 3-Chlorobenzaldehyde) .

- Solubility : Brominated and trifluoromethyl compounds exhibit lower aqueous solubility due to increased hydrophobicity, whereas chlorinated derivatives show moderate solubility .

- Bioavailability : Compounds with trifluoromethyl groups (e.g., CAS 1533-03-5) often display enhanced membrane permeability, making them favorable in drug design .

Key Observations :

- Catalytic Efficiency : The use of A-FGO catalyst in CAS 1761-61-1 synthesis achieves near-quantitative yields under mild conditions, highlighting advantages in green chemistry .

- Complexity : Trifluoromethylated compounds (e.g., CAS 1533-03-5) often require multi-step syntheses and purification, increasing production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.